molecular formula C11H23N B1458726 1-Cycloheptyl-2-methylpropan-2-amine CAS No. 1245617-95-1

1-Cycloheptyl-2-methylpropan-2-amine

Cat. No. B1458726
M. Wt: 169.31 g/mol
InChI Key: GYQKGIRCLZQLOF-UHFFFAOYSA-N
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Description

“1-Cycloheptyl-2-methylpropan-2-amine” is a chemical compound with the molecular formula C11H23N. It has a molecular weight of 169.31 g/mol. The IUPAC name for this compound is 2-cycloheptyl-2-methylpropan-1-amine .


Molecular Structure Analysis

The InChI code for “1-Cycloheptyl-2-methylpropan-2-amine” is 1S/C11H23N/c1-11(2,9-12)10-7-5-3-4-6-8-10/h10H,3-9,12H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Cycloheptyl-2-methylpropan-2-amine” is a liquid at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

1-Cycloheptyl-2-methylpropan-2-amine, due to its unique structure, is involved in various chemical synthesis and reactions. The compound has been utilized in the production of 2-amino derivatives of 3-cyano-1,1-dimethyl-1,2-dihydroazulene. These derivatives show interesting behavior when heated with sulfuric acid, undergoing amine elimination and a methyl group migration, leading to the formation of 1,2-dimethylazulenes (Yasunami et al., 1981). The compound's structural specificity plays a significant role in these chemical processes, showcasing its importance in synthetic chemistry.

Catalysis and Material Science

This compound also holds significance in material science and catalysis. The studies have shown that certain derivatives of the compound are involved in the synthesis of conformationally constrained tryptophan derivatives, indicating its utility in peptide and peptoid conformation elucidation studies. These derivatives are synthesized with a structure that limits the side chain's conformational flexibility while leaving functional groups like amine and carboxylic acid available for further derivatization, highlighting the compound's versatility in creating specialized molecules (Horwell et al., 1994).

Solvent Applications and CO2 Capture

The amine-based solvent 2-amino-2-methylpropanol, a compound closely related to 1-Cycloheptyl-2-methylpropan-2-amine, has been recognized for its potential in CO2 capture technology. Studies comparing it with traditional solvents like monoethanolamine (MEA) have shown that it can significantly reduce energy requirements and solvent consumption in CO2 capture units, making it a promising candidate for environmental applications (Hüser et al., 2017).

Molecular Complex Studies

Research into molecular complexes involving this compound has led to insights into the structure and vibrations of hydrogen-bonded systems. For instance, the hydrogen-bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate has been studied extensively, revealing intricate details about its formation, structure, and vibrational properties through techniques like X-ray diffraction and FTIR spectroscopy. These findings are crucial for understanding the compound's interactions and potential applications in more complex chemical systems (Thirunarayanan et al., 2017).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-cycloheptyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,12)9-10-7-5-3-4-6-8-10/h10H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQKGIRCLZQLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-2-methylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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